2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is a chemical compound characterized by the presence of a sulfanediyl group linking two 1-(4-methoxyphenyl)ethan-1-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] typically involves the reaction of 4-methoxybenzyl alcohol with sulfur-containing reagents under controlled conditions. One common method includes the use of a sulfanediyl precursor, such as thiourea or sulfur dichloride, which reacts with 4-methoxybenzyl alcohol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] has several scientific research applications:
Polymer Chemistry: Used as a monomer or chain extender in the synthesis of thermoplastic polyurethane elastomers (TPUs) with enhanced mechanical properties.
Materials Science: Incorporated into materials to improve thermal stability and mechanical strength.
Biological Studies: Investigated for potential biological activities due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] involves its interaction with molecular targets through its hydroxyl and methoxy groups. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s behavior in various environments. The sulfanediyl group may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: A simpler analog with similar functional groups but lacking the sulfanediyl linkage.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Another compound with a sulfanediyl linkage but different substituents on the aromatic rings.
Uniqueness
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is unique due to its combination of hydroxyl, methoxy, and sulfanediyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in polymer chemistry and materials science, where these properties can be leveraged to enhance material performance.
Properties
CAS No. |
1000775-75-6 |
---|---|
Molecular Formula |
C18H22O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-hydroxy-2-(4-methoxyphenyl)ethyl]sulfanyl-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C18H22O4S/c1-21-15-7-3-13(4-8-15)17(19)11-23-12-18(20)14-5-9-16(22-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3 |
InChI Key |
KIWZDXZXPIXQEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CSCC(C2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.